2-(Difluoromethyl)-5-methylpyridine

Description

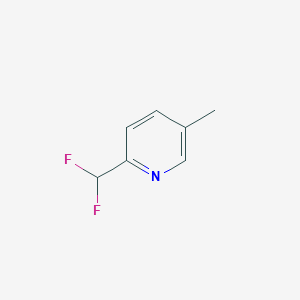

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKGPHBNUKKAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethyl 5 Methylpyridine and Its Precursors

De Novo Synthesis Approaches to the 2-(Difluoromethyl)-5-methylpyridine Scaffold

The de novo synthesis of the this compound scaffold involves the construction of the pyridine (B92270) ring from acyclic precursors. While direct synthesis of the final product from simple aliphatic materials is not extensively documented, the synthesis of key precursors which can then be functionalized is a viable and reported strategy.

Multi-Step Synthesis from Simple Aliphatic or Aromatic Starting Materials

A notable pathway to a crucial precursor, 2-chloro-5-methylpyridine (B98176), begins with simple aliphatic building blocks. This process involves the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. google.com Subsequent amination of this intermediate with a nitrogen source, such as an amine or an ammonium (B1175870) compound, leads to the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.com

The resulting dihydropyridone can then be halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). google.com The final step in this precursor synthesis is the chlorination of 2-hydroxy-5-methylpyridine to afford 2-chloro-5-methylpyridine. google.com This multi-step sequence provides a foundational route to a key intermediate that is amenable to further functionalization to introduce the difluoromethyl group.

Heterocyclic Ring-Formation Reactions Yielding this compound

An alternative de novo approach involves the construction of the pyridine ring with the difluoromethyl group already incorporated or formed in situ. One such method is the reaction of α,β-unsaturated trifluoromethyl ketones with primary enamines. clockss.org This reaction, in the presence of phosphorus oxychloride/pyridine adsorbed on silica (B1680970) gel, yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. clockss.org Subsequent dehydrofluorination using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of piperazine (B1678402) can then generate 2-difluoromethyl-6-methylpyridine derivatives. clockss.org While this specific example leads to a dicarboxylate-substituted pyridine, the core strategy of forming the ring and then generating the difluoromethyl group from a trifluoromethyl precursor is a significant approach.

Functionalization and Derivatization Strategies for Pyridine Rings to Afford this compound

The introduction of the difluoromethyl group onto a pre-functionalized pyridine ring is a more direct and commonly explored strategy. These methods focus on the late-stage introduction of the -CF2H moiety, which can be advantageous in synthetic campaigns. clockss.org

Introduction of the Difluoromethyl Group at the 2-Position of 5-Methylpyridine Derivatives

With a suitable precursor like 2-chloro-5-methylpyridine or 5-methylpyridine itself, the difluoromethyl group can be installed at the 2-position using various techniques. These methods are broadly categorized into radical and nucleophilic difluoromethylation.

Radical difluoromethylation involves the generation of a difluoromethyl radical (•CF2H) which then adds to the pyridine ring. The Minisci reaction is a classic example of a radical substitution on a heteroaromatic ring. In the context of difluoromethylation, a source of •CF2H is required. One such source is bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride (B1165640) and urea-hydrogen peroxide. clockss.org This method has been successfully applied to the para-difluoromethylation of pyridinium (B92312) salts. clockss.org For the synthesis of this compound, this approach would involve the reaction of 5-methylpyridine with a suitable difluoromethyl radical source under conditions that favor substitution at the 2-position.

| Reagent | Radical Source | Conditions | Notes |

| Difluoroacetic anhydride / Urea·H₂O₂ | Bis(difluoroacetyl) peroxide | Acetone, -40 °C to 0 °C | Generates •CF₂H radical for Minisci-type reactions. clockss.org |

Nucleophilic difluoromethylation is a powerful strategy, particularly when starting with a precursor bearing a good leaving group at the target position, such as 2-chloro-5-methylpyridine. In this approach, a nucleophilic "CF2H-" equivalent is reacted with the electrophilic pyridine derivative.

The reaction of 2-fluoropyridines with nucleophiles is known to be significantly faster than with their chloro- or bromo-analogs, a principle that can be extended to difluoromethylation. google.com While direct displacement of a chloride with a difluoromethyl nucleophile can be challenging, conversion of the 2-chloro-5-methylpyridine to a more reactive derivative or the use of specific catalytic systems can facilitate this transformation.

Another approach involves the use of reagents like chlorodifluoromethane (B1668795) (Freon-22) for the difluoromethylation of pyridones. Starting with 5-methyl-2-pyridone, reaction with chlorodifluoromethane under basic conditions could potentially yield N-difluoromethylated and O-difluoromethylated products. Subsequent rearrangement or selective synthesis could lead to the desired C-difluoromethylated isomer.

More contemporary methods utilize reagents like TMSCF2Br (bromodifluoromethyl)trimethylsilane) in the presence of a suitable initiator or catalyst. These reagents can act as sources for the difluoromethyl group in cross-coupling reactions. For instance, a palladium- or copper-catalyzed cross-coupling of 2-chloro-5-methylpyridine with a difluoromethyl source could be a viable route.

| Reagent/System | Precursor Type | General Conditions | Notes |

| Chlorodifluoromethane (CHClF₂) | 2-Pyridones | Basic conditions (e.g., K₂CO₃), DMF, elevated temperatures | Can lead to both N- and O-difluoromethylation. |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | 2-Halopyridines | Transition metal catalysis (e.g., Pd, Cu) | A versatile reagent for nucleophilic difluoromethylation. |

Electrophilic Difluoromethylation Methodologies

The introduction of a difluoromethyl (CHF2) group onto a pyridine ring can be effectively achieved through electrophilic difluoromethylation. This process utilizes reagents that act as an electrophilic "CF2H+" source, which then react with a nucleophilic pyridine derivative.

A notable reagent in this category is the S-(difluoromethyl)dibenzothiophenium salt, known as the Umemoto reagent. While effective, its preparation and cost can be significant factors. An alternative is the use of sulfonium (B1226848) salts, such as S-(difluoromethyl)diphenylsulfonium salts, which can be generated in situ or used as pre-formed salts. The reaction mechanism typically involves the pyridine nitrogen or a carbanion on the pyridine ring attacking the electrophilic reagent, leading to the transfer of the difluoromethyl group.

Recent research has focused on developing more accessible electrophilic difluoromethylating agents, including hypervalent iodine compounds and various sulfoxonium and sulfonium ylides. The success of these reactions is highly dependent on the specific conditions, such as the choice of solvent, temperature, and the use of a non-nucleophilic base to prevent unwanted side reactions.

Introduction of the Methyl Group at the 5-Position of 2-(Difluoromethyl)pyridine (B40438) Derivatives

Following the difluoromethylation of the pyridine ring, the next crucial step is the introduction of a methyl group at the 5-position. The choice of method for this transformation depends on the starting material.

For a 5-halo-2-(difluoromethyl)pyridine, such as the bromo or iodo derivative, transition metal-catalyzed cross-coupling reactions are highly efficient. The Suzuki coupling, which uses methylboronic acid or its esters with a palladium catalyst and a base, is a common choice. Other viable options include the Stille coupling with a methyltin reagent or the Negishi coupling with a methylzinc reagent.

If the starting material is an unsubstituted 2-(difluoromethyl)pyridine, a directed C-H activation approach can be employed. This method uses a transition metal catalyst, like palladium or rhodium, which coordinates to the pyridine nitrogen and directs methylation to the C-H bonds. However, achieving selectivity for the 5-position can be challenging. rsc.orgnih.gov Another strategy involves the lithiation of 2-(difluoromethyl)pyridine at the 5-position, followed by reaction with an electrophilic methyl source like methyl iodide. youtube.com

Orthogonal Protection and Deprotection Strategies in this compound Synthesis

In the multi-step synthesis of this compound, protecting groups are often necessary to mask reactive functional groups and direct reactions to the desired positions. bham.ac.uk Orthogonal protection, which allows for the selective removal of different protecting groups under distinct conditions, is a particularly valuable strategy. fiveable.methieme-connect.de

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of this compound, offering mild and selective methods for key bond formations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in constructing the carbon-carbon bonds required for this compound. These reactions are especially useful for introducing the methyl group at the 5-position of a 2-(difluoromethyl)pyridine precursor. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used and involves coupling a 5-halo-2-(difluoromethyl)pyridine with methylboronic acid or a methylboronate ester. A palladium(0) catalyst, often generated from a palladium(II) precatalyst and a phosphine (B1218219) ligand, is typically used in the presence of a base. rsc.org

| Catalyst/Ligand | Base | Solvent |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane |

Stille Coupling: This method couples a 5-halo-2-(difluoromethyl)pyridine with an organotin reagent. While it tolerates a wide range of functional groups, the toxicity of the tin reagents is a significant drawback.

Negishi Coupling: This reaction utilizes an organozinc reagent and is also catalyzed by palladium or nickel complexes. It is known for its high reactivity and often results in good yields and short reaction times.

Organocatalytic Transformations

Organocatalysis provides a metal-free alternative for certain synthetic steps. researchgate.net These small organic molecules can catalyze reactions, sometimes with greater sustainability.

For the synthesis of this compound, organocatalysis can be applied to the difluoromethylation step, where organic bases or phase-transfer catalysts can promote the reaction. nih.govacs.orgnih.gov Additionally, organocatalysts can be used in the initial synthesis of the pyridine ring itself. researchgate.net

Photoredox Catalysis for Difluoromethylation

Photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions using visible light. researchgate.netacs.orgnih.gov This method can be applied to the difluoromethylation of the pyridine ring. researchgate.netacs.org

The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by light, initiates a single-electron transfer. researchgate.netacs.org This can generate a difluoromethyl radical (•CF2H) from a precursor like bromodifluoromethane (B75531) or sodium difluoromethanesulfinate. researchgate.netnih.gov This radical then adds to the pyridine ring to form the desired product. researchgate.netacs.org This approach is advantageous due to its mild reaction conditions and high functional group tolerance. nih.govacs.org

| Photocatalyst | Difluoromethyl Source | Additive/Solvent |

| Ru(bpy)₃Cl₂ | HCF₂SO₂Na | Ascorbic Acid / DMSO |

| Ir(ppy)₃ | HCF₂Br | Base / Acetonitrile (B52724) |

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable production processes. This involves the use of safer solvents, maximizing the incorporation of starting materials into the final product, and minimizing waste generation.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent plays a critical role in the environmental impact of a chemical process. Researchers have been exploring alternatives to traditional volatile organic compounds (VOCs) in the synthesis of pyridines and their derivatives.

For the synthesis of the key precursor, 2-chloro-5-methylpyridine, a method utilizing water as the reaction medium has been reported. In this process, 3-methylpyridine (B133936) reacts with chlorine gas in the presence of a catalyst at 40-60°C to yield 2-chloro-5-methylpyridine. eurekalert.org This approach significantly reduces the reliance on hazardous organic solvents.

Continuous flow processes also offer a greener alternative. A simplified bench-top continuous flow setup has been used for the α-methylation of pyridines, which can be a greener approach than conventional batch reactions, offering shorter reaction times, increased safety, and reduced waste. mdpi.com While not specifically for this compound, the principles are applicable to its synthesis. For instance, a flow synthesis of 2-methylpyridines has been demonstrated using a low boiling point alcohol, which can be easily removed and potentially recycled. mdpi.com

The use of high-boiling, inert organic solvents like trichlorobenzene is common in the synthesis of 2-chloro-5-methylpyridine from 2-oxo-5-methyl-5,6-dihalopiperidine. epo.org While effective, the environmental and health profiles of such solvents are a concern, driving the search for more benign alternatives.

| Reaction Step | Solvent System | Green Chemistry Aspect | Reference |

| Synthesis of 2-chloro-5-methylpyridine | Water | Use of an environmentally benign solvent | eurekalert.org |

| α-Methylation of pyridines (related synthesis) | Low boiling point alcohol (e.g., 1-propanol) in a flow reactor | Reduced waste, potential for solvent recycling, shorter reaction times | mdpi.com |

| Synthesis of 2-chloro-5-methylpyridine | Trichlorobenzene (high boiling point) | Traditional approach, less green due to solvent hazards | epo.org |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. High atom economy is a cornerstone of green chemistry, as it signifies less waste generation.

The direct C-H functionalization of pyridines is an atom-economical approach to introduce substituents, as it avoids the need for pre-functionalized starting materials. acs.orgnih.gov A photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds showcases high atom economy, where two substrates undergo C-H functionalization to form a new C(sp²)-C(sp³) bond. acs.org Similarly, reductive functionalization of pyridine-fused N-heteroarenes offers high efficiency and atom economy. acs.orgnih.gov

In the context of synthesizing the precursor 2-chloro-5-methylpyridine, various methods have been developed to improve yield and, consequently, reaction efficiency. For example, reacting 3-methylpyridine N-oxide with phosphorus oxychloride in the presence of a hindered cyclic amine can lead to high yields of the desired product. nih.gov Another process involves the direct chlorination of 3-methyl-pyridine in an airlift loop reactor, achieving a molar yield of up to 60%. nih.gov

The synthesis of 2-methyl-5-ethylpyridine, a related compound, from acetaldehyde (B116499) and ammonium salts has been optimized to achieve yields of around 80%, a significant improvement over earlier methods that produced numerous by-products. google.com Such optimization strategies are vital for improving the atom economy of industrial processes.

| Synthetic Approach | Key Features | Impact on Atom Economy | Reference |

| Direct C-H functionalization of pyridines | Avoids pre-functionalization | High atom economy | acs.orgnih.govacs.org |

| Synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide | High yield with specific reagents | Improved reaction efficiency | nih.gov |

| Direct chlorination of 3-methyl-pyridine | Airlift loop reactor, catalytic process | Moderate to high yield, potential for high atom economy | nih.gov |

Waste Minimization and By-Product Management

The production of specialty chemicals like this compound inevitably generates by-products and waste streams that require careful management. A key aspect of green chemistry is to design processes that minimize waste at its source and to develop effective methods for treating any waste that is produced.

In the synthesis of fluorinated agrochemicals, which often involve pyridine derivatives, the management of fluoride-containing waste is a significant challenge. nih.gov European regulations mandate the destruction or irreversible transformation of persistent organic pollutants (POPs), often through high-temperature incineration. indaver.com For waste with high concentrations of per- and polyfluoroalkyl substances (PFAS), incineration in rotary kilns at high temperatures is a common practice. The resulting fluorides in the flue gases are captured using additives like lime milk, converting them into less harmful substances such as calcium fluoride (B91410). indaver.com Recent research has also focused on methods to recover fluoride from waste streams, contributing to a more circular fluorine economy. eurekalert.org

In the context of pesticide manufacturing, in-plant control of wastewater discharges and proper handling of solid waste are crucial to prevent environmental contamination. epa.gov The choice of disposal methods, such as incineration or burial, requires careful consideration of the potential for environmental impact. epa.gov

| Waste Stream | Management Strategy | Green Chemistry Principle | Reference |

| Fluoride-containing waste | High-temperature incineration, fluoride capture | Waste treatment and minimization | nih.govindaver.com |

| Isomeric by-products (e.g., in 2-chloro-5-methylpyridine synthesis) | Improved reaction selectivity to minimize formation | Prevention of waste | nih.gov |

| General chemical waste from pesticide manufacturing | In-plant control, proper disposal methods | Pollution prevention | epa.gov |

Stereoselective and Regioselective Considerations in this compound Synthesis

The biological activity of a molecule is often highly dependent on its three-dimensional structure (stereochemistry) and the specific placement of functional groups (regiochemistry). Therefore, controlling these aspects during the synthesis of this compound is of paramount importance.

The introduction of the difluoromethyl group onto the pyridine ring presents a significant regioselective challenge. The direct C-H difluoromethylation of pyridines can lead to a mixture of isomers. nih.gov However, recent advancements have demonstrated switchable meta- and para-C-H difluoromethylation of pyridines through the use of oxazino pyridine intermediates. nih.govnih.gov By transforming the oxazino pyridines into pyridinium salts in situ, the regioselectivity can be switched to favor the para-position. nih.gov This method allows for the preparation of various meta- and para-difluoromethylated pyridines with high regioselectivity. nih.gov

For the synthesis of the precursor 2-chloro-5-methylpyridine, achieving high regioselectivity is also crucial to avoid the formation of undesired isomers. The reaction of 3-methylpyridine N-oxide with phosphorus oxychloride can be optimized to favor the formation of 2-chloro-5-methylpyridine over other isomers. nih.gov

While the synthesis of this compound itself does not typically involve the creation of a chiral center at the difluoromethyl-bearing carbon, stereoselectivity can be a critical factor in the synthesis of more complex molecules containing this moiety. For example, the synthesis of fluazifop-P-butyl, an herbicide containing a trifluoromethylpyridine group, involves a stereoselective process to obtain the active (R)-enantiomer. nih.gov Similarly, methods for the stereoselective synthesis of chiral α,α-difluorinated sulfonamides and α-difluoromethylamines have been developed, highlighting the importance of controlling stereochemistry in related fluorinated compounds. nuph.edu.uaresearchgate.net The hydrogenation of fluoropyridines to access enantioenriched fluorinated piperidines also demonstrates the application of stereoselective synthesis in this class of compounds. acs.org

| Synthetic Challenge | Method/Strategy | Outcome | Reference |

| Regioselective difluoromethylation of pyridines | Use of oxazino pyridine intermediates and in situ pyridinium salt formation | Switchable and high regioselectivity for meta- or para-difluoromethylation | nih.govnih.gov |

| Regioselective synthesis of 2-chloro-5-methylpyridine | Optimization of reaction conditions with 3-methylpyridine N-oxide | High yield of the desired 2-chloro-5-methylpyridine isomer | nih.gov |

| Stereoselective synthesis of related fluorinated compounds | Stereoselective synthesis of fluazifop-P-butyl; synthesis of chiral difluorinated sulfonamides and amines; hydrogenation of fluoropyridines | Access to specific enantiomers with desired biological activity | nih.govnuph.edu.uaresearchgate.netacs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Difluoromethyl 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F, the precise structure of 2-(Difluoromethyl)-5-methylpyridine can be determined.

Proton (¹H) NMR Techniques

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group and the three aromatic protons on the pyridine (B92270) ring, as well as the single proton of the difluoromethyl group.

Aromatic Protons: The pyridine ring exhibits three protons. The proton at the C-6 position is expected to appear as a doublet, coupled to the proton at C-4. The proton at C-4 will appear as a doublet of doublets, showing coupling to both the C-6 proton and the C-3 proton. The proton at C-3 will appear as a doublet, coupled to the H-4 proton. Their chemical shifts are influenced by the electron-donating methyl group at C-5 and the electron-withdrawing difluoromethyl group at C-2.

Methyl Protons: The methyl group (CH₃) at the C-5 position will give rise to a singlet, as it has no adjacent protons to couple with.

Difluoromethyl Proton: The single proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet, due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for multiplicity). This coupling is a two-bond coupling (²JH-F) and is typically large.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.5 | d | ~2.0 |

| H-4 | ~7.6 | dd | ~8.0, 2.0 |

| H-3 | ~7.5 | d | ~8.0 |

| CHF₂ | ~6.6 | t | ²JH-F ≈ 55-60 |

| CH₃ | ~2.4 | s | - |

Carbon-13 (¹³C) NMR Techniques

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated.

Pyridine Ring Carbons: Five signals will correspond to the carbons of the pyridine ring. The carbon atom C-2, directly attached to the electronegative fluorine atoms, will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The other ring carbons (C-3, C-4, C-5, C-6) will have chemical shifts determined by their position relative to the substituents.

Methyl Carbon: The carbon of the C-5 methyl group will appear as a single peak in the upfield region of the spectrum.

Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a prominent triplet due to the strong one-bond coupling to the two attached fluorine atoms (¹JC-F).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~155 | t | ¹JC-F ≈ 235-240 |

| C-6 | ~150 | s | - |

| C-4 | ~137 | s | - |

| C-3 | ~120 | t | ³JC-F ≈ 5-6 |

| C-5 | ~135 | s | - |

| CHF₂ | ~113 | t | ¹JC-F ≈ 230-235 |

| CH₃ | ~18 | s | - |

Fluorine-19 (¹⁹F) NMR Techniques for Difluoromethyl Moiety Analysis

¹⁹F NMR is an essential tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. thermofisher.comnih.govmdpi.com The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which minimizes the chance of signal overlap. thermofisher.com

For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single geminal proton (²JF-H). The chemical shift is characteristic of a difluoromethyl group attached to an aromatic system.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHF₂ | ~ -110 to -115 | d | ²JF-H ≈ 55-60 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for the definitive assignment of all proton and carbon signals by revealing correlations between nuclei. researchgate.netsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu This allows for the unambiguous assignment of each protonated carbon. Cross-peaks would be observed between H-3/C-3, H-4/C-4, H-6/C-6, the methyl protons and the methyl carbon, and the difluoromethyl proton and the difluoromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduprinceton.edu This is vital for piecing together the molecular structure. Key correlations would include:

The methyl protons to C-4, C-5, and C-6.

The difluoromethyl proton (H- of CHF₂) to C-2 and C-3.

The aromatic proton H-6 to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This helps in confirming the substitution pattern. Expected NOE correlations would be observed between the difluoromethyl proton and the H-3 proton, and between the methyl protons and the H-4 and H-6 protons.

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. miamioh.edunih.gov

Electron Ionization (EI) MS

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation. nih.gov This fragmentation pattern serves as a molecular fingerprint.

For this compound (Molecular Weight: 143.13 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 143. The primary fragmentation pathways would likely involve the difluoromethyl group and the pyridine ring structure.

Loss of Fluorine: A common fragmentation for fluorinated compounds is the loss of a fluorine atom, which would result in a fragment ion at m/z 124 ([M-F]⁺).

Loss of Difluoromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group would lead to the loss of a ·CHF₂ radical, resulting in a prominent peak at m/z 92, corresponding to the 5-methyl-2-pyridyl cation.

Loss of H: Loss of a hydrogen atom, likely from the methyl group, would produce an ion at m/z 142 ([M-H]⁺).

Ring Fragmentation: Further fragmentation of the pyridine ring structure would lead to smaller, characteristic ions.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Identity | Fragmentation Pathway |

| 143 | [M]⁺ | Molecular Ion |

| 142 | [M-H]⁺ | Loss of a hydrogen radical |

| 124 | [M-F]⁺ | Loss of a fluorine radical |

| 92 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical |

| 77 | [C₅H₄N]⁺ | Further fragmentation of the ring |

Electrospray Ionization (ESI) MS

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. und.edu In ESI-MS analysis of this compound, the sample would typically be dissolved in a suitable solvent and infused into the mass spectrometer. The basic nitrogen atom of the pyridine ring is readily protonated, leading to the formation of a prominent pseudomolecular ion [M+H]⁺ in the positive ion mode.

The resulting mass spectrum would be expected to show a base peak corresponding to the mass-to-charge ratio (m/z) of this protonated molecule. The molecular formula of this compound is C₇H₇F₂N. The monoisotopic mass is 143.0546 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 144.0624. Fragmentation can be induced, and common fragment ions might include the loss of a fluorine atom or cleavage of the difluoromethyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. und.edu Using an instrument like a time-of-flight (TOF) analyzer, the mass of an ion can be measured with an accuracy of a few parts per million (ppm).

For this compound, HRMS would confirm the elemental formula C₇H₇F₂N. The calculated exact mass of the protonated molecule, [C₇H₈F₂N]⁺, is 144.06245. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the identity of the compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Expected ESI-HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [C₇H₈F₂N]⁺ | [M+H]⁺ | 144.06245 |

| [C₇H₇F₂N]⁺ | [M]⁺ | 143.05463 |

| [C₇H₇FN]⁺ | [M-H-F]⁺ | 124.05663 |

Note: This table represents theoretical data based on the compound's structure, as specific experimental literature data is not available.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. The FTIR spectrum of this compound would be expected to display several key absorption bands. The analysis of related molecules, such as 2-chloro-6-methyl pyridine and 2-amino-5-methylpyridine, provides a basis for assigning these bands. orientjchem.orgresearchgate.net

The key functional groups to be identified are the difluoromethyl group (CHF₂), the methyl group (CH₃), and the pyridine ring.

C-H vibrations: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group typically appears in the 2900-3000 cm⁻¹ region.

C-F vibrations: The C-F stretching vibrations are strong and characteristically found in the 1100-1350 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in strong, distinct bands.

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1600 | Strong | Pyridine Ring (C=C, C=N) Stretch |

| ~1470 | Medium | CH₃ Asymmetric Bending |

| ~1380 | Medium | CH₃ Symmetric Bending |

| ~1300-1100 | Very Strong | C-F Stretch (CHF₂) |

Note: This table is illustrative, with frequency ranges based on characteristic group vibrations and data from similar pyridine compounds. nih.govresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing vibrations that are weak or absent in the FTIR spectrum.

Symmetric vibrations, such as the symmetric stretch of the C-F bonds in the difluoromethyl group and the "breathing" modes of the pyridine ring, are expected to produce strong signals in the Raman spectrum. Computational studies on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have shown the power of combining experimental and theoretical Raman data for precise vibrational assignments. nih.gov

Table 3: Predicted Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Strong | Aromatic C-H Stretch |

| ~2950 | Strong | Aliphatic C-H Stretch (CH₃) |

| ~1600 | Medium | Pyridine Ring (C=C, C=N) Stretch |

| ~1000 | Very Strong | Pyridine Ring Breathing Mode |

Note: This table is illustrative, highlighting modes typically strong in Raman spectra for this type of structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. nist.gov

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For pyridine derivatives, these often appear below 270 nm.

n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. In pyridine, this transition is often observed around 270-300 nm and can be sensitive to solvent polarity.

The presence of the difluoromethyl and methyl substituents on the pyridine ring will influence the exact position and intensity of these absorption maxima (λ_max).

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~220-230 | High |

| π → π* | ~260-270 | Moderate |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, it would definitively measure the C-F, C-C, and C-N bond lengths and the geometry around the difluoromethyl-substituted carbon. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound. While no published crystal structure for this specific compound is currently available, the data obtained would be presented in a format similar to the table below.

Table 5: Representative Data from a Hypothetical X-ray Crystallography Analysis

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| C(2)-C(7) Bond Length (Å) | [Value] |

| C(7)-F(1) Bond Length (Å) | [Value] |

| C(5)-C(8) Bond Length (Å) | [Value] |

Note: This table is a template representing the type of data that would be generated from an X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for the analysis of this compound. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as purity determination or separation from related substances.

Gas Chromatography (GC) with Various Detection Systems (FID, MS)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Flame Ionization Detection (FID) provides high sensitivity for organic compounds. As the eluted this compound is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of substance present. This method is robust and provides excellent quantitative data.

Mass Spectrometry (MS) , when coupled with GC, offers both qualitative and quantitative information. The MS detector ionizes the eluted compound, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. GC-MS is particularly useful for identifying impurities and degradation products. nih.govtandfonline.com

For the analysis of pyridine derivatives, columns with a non-polar or medium-polarity stationary phase are often employed. researchgate.net Headspace GC can also be utilized, where the vapor above a sample is injected, which is suitable for determining volatile compounds in various matrices. tandfonline.commee.gov.cn

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane | Provides good resolution for a wide range of semi-volatile organic compounds, including pyridine derivatives. researchgate.net |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport through the column. |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector (FID) | Temperature: 300 °C | Maintains the analyte in the gas phase and ensures efficient ionization. |

| Detector (MS) | Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: 40-450 amu | Standard conditions for electron impact (EI) ionization and mass analysis of small organic molecules. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of less volatile or thermally labile compounds. The separation is based on the compound's interaction with a stationary phase (packed in a column) and a liquid mobile phase.

For pyridine derivatives, which are often hydrophilic, reversed-phase HPLC can be challenging. helixchrom.comhelixchrom.com The use of fluorinated stationary phases or mixed-mode chromatography can provide alternative selectivity and improved peak shape. helixchrom.comchromatographyonline.com

UV-Vis and Photodiode Array (PDA) Detection: this compound contains a pyridine ring, which is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector measures the absorbance at a specific wavelength, while a PDA detector collects the entire UV spectrum for each eluting peak, providing both quantitative data and information about peak purity and identity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. It allows for the determination of the molecular weight of the analyte and its fragments, which is invaluable for structure confirmation and impurity profiling. helixchrom.com

Table 2: Representative HPLC Conditions for this compound

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column | C18 is a common reversed-phase column. Fluorinated phases can offer different selectivity for fluorinated analytes. chromatographyonline.com |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile (B52724) with 0.1% Formic Acid | A gradient elution (e.g., 10-90% B over 15 minutes) is often used to separate compounds with varying polarities. Formic acid improves peak shape for basic compounds like pyridines. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection (UV/PDA) | 260 nm | Wavelength at which the pyridine ring typically shows strong absorbance. PDA provides full spectral data. |

| Detection (MS) | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for polar molecules. Pyridines readily form [M+H]+ ions in positive mode. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govwikipedia.org SFC is considered a "green" technology due to the reduced use of organic solvents. nih.gov It offers fast and efficient separations, particularly for chiral compounds and basic compounds like pyridines. wikipedia.org

The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher efficiency compared to HPLC. libretexts.orgshimadzu.com Modifiers such as methanol (B129727) are often added to the mobile phase to increase its solvating power and improve peak shapes for polar analytes. nih.gov For basic compounds, stationary phases like 2-ethylpyridine (B127773) can be used to achieve good separation without the need for basic additives in the mobile phase. nih.gov

Table 3: Potential SFC Parameters for the Analysis of this compound

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | 2-Ethylpyridine or Diol-based column (e.g., 4.6 x 100 mm, 3 µm) | Specialized columns designed for the separation of basic compounds in SFC. nih.govnih.gov |

| Mobile Phase | CO2 with a gradient of Methanol (e.g., 5-40% over 5 minutes) | Methanol is a common modifier to increase the polarity of the mobile phase. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. |

| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |

| Column Temperature | 40 °C | Temperature is a key parameter in controlling the properties of the supercritical fluid. |

| Detection | PDA or MS | Similar to HPLC, these detectors provide valuable qualitative and quantitative information. |

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a pure sample of this compound, elemental analysis provides experimental verification of its empirical formula, C7H7F2N.

The analysis is typically performed using a dedicated elemental analyzer. A small, precisely weighed amount of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO2, H2O, N2) are separated by chromatography and quantified using a thermal conductivity detector. The fluorine content is usually determined by other methods, such as ion chromatography after combustion and absorption in a suitable solution.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and correct elemental composition.

Table 4: Elemental Composition of this compound (C7H7F2N)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 53.51 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.49 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 24.19 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.91 |

| Total | 157.136 | 100.00 |

Computational and Theoretical Studies on 2 Difluoromethyl 5 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods offer a powerful lens through which the fundamental properties of compounds like 2-(difluoromethyl)-5-methylpyridine can be understood.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP and B3PW91 with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. researchgate.netepstem.net

In studies of related substituted pyridines, DFT has been successfully used to calculate optimized bond parameters that show good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net Furthermore, DFT is instrumental in determining electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity and stability. nih.gov For instance, in a study on 2-acetylamino-5-bromo-6-methylpyridine, DFT calculations were used to investigate molecular reactivity and stability through frontier molecular orbital analysis. nih.gov

The following table illustrates typical ground state properties that can be calculated using DFT for a pyridine derivative, based on data for analogous compounds.

| Property | Typical Calculated Value Range | Significance |

| Total Energy | Varies depending on molecule and basis set | Indicates the overall stability of the molecule. |

| HOMO Energy | -5 to -7 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1 to -3 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3 to 5 eV | An indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | 1 to 4 D | Provides insight into the polarity and intermolecular interactions of the molecule. |

Note: The values presented are representative ranges for substituted pyridine derivatives and not specific to this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating molecular properties, albeit at a greater computational expense. While specific ab initio studies on this compound were not found, their application to similar fluorinated organic molecules is well-documented. These methods are particularly useful for obtaining precise geometries and energies for different conformational isomers. rsc.org For example, in the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, ab initio calculations were used in conjunction with experimental data to provide a comprehensive understanding of conformer geometries and energies. rsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intermolecular and intramolecular interactions by examining charge transfer and hyperconjugative interactions. researchgate.net In the study of various substituted pyridines and other nitrogen-containing heterocyclic compounds, NBO analysis has been used to elucidate the stability of the molecule arising from charge delocalization. researchgate.netnih.govnih.gov

The analysis of the second-order perturbation energy, E(2), within the NBO framework provides quantitative information about the strength of these interactions. For example, strong intramolecular interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds, contribute significantly to the stability of the pyridine ring system. NBO analysis can also reveal the nature of intermolecular hydrogen bonding, which plays a crucial role in the crystal packing and biological activity of molecules. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of a molecule is critical to its chemical and biological activity. Computational methods are extensively used to perform conformational analysis and map the potential energy surface of molecules. For substituted pyridines, the rotation around the bond connecting a substituent to the pyridine ring is often a key conformational feature.

While specific data for this compound is unavailable, studies on similar molecules, such as 2'-fluoro-5-methyl-4'-thioarabinouridine, demonstrate the power of combining NMR spectroscopy with computational programs to determine the preferred conformation in solution. nih.gov For more complex molecules, computational scans of dihedral angles can be performed to identify low-energy conformers and the transition states that separate them. This type of analysis helps in understanding the dynamic behavior of the molecule. For instance, in a study of 2-substituted trifluoromethyl-benzaldehydes, conformational analysis revealed that while some conformers are planar, others adopt non-planar geometries. rsc.org

Reaction Mechanism Elucidation and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides invaluable tools for elucidating reaction pathways and characterizing the high-energy transition states that govern reaction rates.

Computational Investigations of Difluoromethylation Pathways

The introduction of a difluoromethyl group is a key synthetic step in the preparation of many pharmaceuticals and agrochemicals. While specific computational studies on the difluoromethylation pathway to form this compound were not identified, computational methods are generally used to investigate such reaction mechanisms.

These investigations would typically involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Searching for Transition States: Sophisticated algorithms are used to find the saddle points on the potential energy surface that correspond to the transition states of each reaction step.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that a located transition state correctly connects the desired reactants and products.

By applying these computational techniques, chemists can gain a detailed, step-by-step understanding of how a difluoromethyl group can be introduced onto a pyridine ring, and how the presence of other substituents, such as the methyl group in the 5-position, might influence the reaction's feasibility and regioselectivity.

Theoretical Studies of Functionalization Reactions on the Pyridine Ring

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the generation of a vast array of molecules with diverse applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and reactivity of these transformations. For this compound, the electronic landscape of the pyridine ring is shaped by the interplay of the electron-withdrawing difluoromethyl group (-CHF2) at the 2-position and the electron-donating methyl group (-CH3) at the 5-position.

Computational analyses of the electron density distribution and molecular orbital energies can predict the most likely sites for electrophilic and nucleophilic attack. The -CHF2 group, with its strong inductive effect, is expected to decrease the electron density of the pyridine ring, particularly at the ortho (C3) and para (C6) positions relative to its location. Conversely, the methyl group at the 5-position will increase electron density, primarily at the ortho (C4, C6) and para (C2) positions relative to itself.

Therefore, for electrophilic aromatic substitution, the positions meta to the deactivating -CHF2 group (C4 and C6) and ortho/para to the activating -CH3 group would be the most favored. DFT calculations of the Fukui functions or the electrostatic potential maps would provide a more quantitative prediction of the most reactive sites. For instance, in related pyridine systems, computational studies have successfully predicted the outcome of functionalization reactions by analyzing these reactivity indices.

In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the -CHF2 group will activate the ring towards attack, especially at the positions ortho and para to it. Thus, the C3 and C6 positions would be susceptible to nucleophilic attack, with the potential for displacement of a suitable leaving group if one were present.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are crucial for the characterization of novel compounds. For this compound, theoretical calculations can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted with a high degree of accuracy using DFT calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons on the pyridine ring and the methyl group, as well as the fluorine and carbon atoms in the difluoromethyl group, can be compared with experimental data for validation. Studies on other fluorinated pyridine derivatives have demonstrated a strong correlation between computed and experimental NMR data. aps.org For this compound, the electron-withdrawing -CHF2 group is expected to cause a downfield shift for the adjacent ring protons, while the electron-donating methyl group would lead to an upfield shift for its neighboring protons.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the IR and Raman spectra can be calculated using DFT. These calculations help in the assignment of the various vibrational modes of the molecule, such as the C-H, C-F, C-N, and ring stretching and bending vibrations. Research on the impact of fluorination on the vibrational modes of pyridine has shown that the C-F stretching vibrations typically appear as strong bands in the IR spectrum. nih.gov By comparing the calculated spectra with experimentally obtained spectra, a detailed understanding of the molecular structure and bonding can be achieved.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on trends observed in similar compounds.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H-3 | 7.8 - 8.0 | (Not available) |

| H-4 | 7.4 - 7.6 | (Not available) |

| H-6 | 8.5 - 8.7 | (Not available) |

| -CH₃ | 2.4 - 2.6 | (Not available) |

| -CHF₂ | 6.5 - 7.0 (t) | (Not available) |

| ¹³C NMR (ppm) | ||

| C-2 | 155 - 160 | (Not available) |

| C-3 | 120 - 125 | (Not available) |

| C-4 | 135 - 140 | (Not available) |

| C-5 | 130 - 135 | (Not available) |

| C-6 | 148 - 152 | (Not available) |

| -CH₃ | 18 - 22 | (Not available) |

| -CHF₂ | 110 - 115 (t) | (Not available) |

| ¹⁹F NMR (ppm) | -110 to -120 (d) | (Not available) |

| IR (cm⁻¹) | ||

| C-F stretch | 1100 - 1200 | (Not available) |

| C-H stretch (aromatic) | 3000 - 3100 | (Not available) |

| C-H stretch (aliphatic) | 2900 - 3000 | (Not available) |

Note: The predicted values are estimates based on general trends in substituted pyridines and should be confirmed by specific calculations and experimental data.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of molecules in solution and to understand the influence of the solvent on their conformation and reactivity. For this compound, MD simulations can be employed to study its interactions with various solvents, its conformational flexibility, and its aggregation behavior.

Solvent Effects: The choice of solvent can significantly impact chemical reactions and the properties of the solute. MD simulations can model the solvation of this compound in different solvents, such as water, methanol (B129727), or less polar organic solvents. By analyzing the radial distribution functions and the coordination numbers, one can gain insights into the specific interactions between the solute and solvent molecules. For instance, the nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors, and MD simulations can quantify the strength and dynamics of these interactions. Studies on other pyridine derivatives have shown how solvent interactions can influence crystal morphology and reaction outcomes. researchgate.net

Dynamic Behavior: MD simulations can track the motion of the molecule over time, revealing its conformational dynamics. The rotation of the methyl group and the flexibility of the difluoromethyl group can be analyzed. Furthermore, simulations can predict dynamic properties such as the diffusion coefficient of the molecule in a given solvent. Understanding the dynamic behavior is crucial for applications where the molecule's mobility and conformational preferences are important, such as in drug design or materials science. acs.orgnih.gov

The following table outlines key parameters and potential findings from a hypothetical MD simulation study of this compound in water.

| Simulation Parameter | Description | Potential Insights |

| Force Field | A set of parameters describing the potential energy of the system (e.g., OPLS-AA, CHARMM). | Accurate representation of intermolecular and intramolecular interactions. |

| Solvent Model | Explicit representation of water molecules (e.g., TIP3P, SPC/E). | Detailed analysis of solute-solvent interactions. |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Observation of conformational changes and dynamic events. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Identification of specific solvation shells and hydrogen bonding patterns. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assessment of conformational stability and flexibility. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental work. While no specific QSRR studies on this compound are currently available, the methodology can be readily applied to a series of related pyridine derivatives to predict its reactivity in various chemical transformations.

To develop a QSRR model, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is required. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the observed reactivity. A robust QSRR model should have good statistical parameters, including a high correlation coefficient (R²) and a high predictive ability, often assessed through cross-validation (Q²).

For a series of substituted pyridines, a QSRR model could be developed to predict their reactivity in a specific functionalization reaction. By calculating the relevant descriptors for this compound, its reactivity could then be predicted using the established model. This approach would be particularly useful for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

The table below illustrates the general workflow for a QSRR study.

| Step | Description | Example |

| 1. Data Collection | Gather a set of compounds with experimentally measured reactivity data. | A series of substituted pyridines with known rate constants for a specific reaction. |

| 2. Descriptor Calculation | Compute various molecular descriptors for each compound in the dataset. | Electronic descriptors (e.g., HOMO energy), steric descriptors (e.g., van der Waals volume), and topological indices. |

| 3. Model Development | Use statistical methods to build a mathematical relationship between descriptors and reactivity. | Multiple Linear Regression (MLR) to generate an equation of the form: Reactivity = c₀ + c₁D₁ + c₂D₂ + ... |

| 4. Model Validation | Assess the statistical significance and predictive power of the model. | High R² and Q² values, low standard error of prediction. |

| 5. Prediction | Use the validated model to predict the reactivity of new, untested compounds. | Calculate descriptors for this compound and predict its reactivity. |

Chemical Reactivity and Transformation of 2 Difluoromethyl 5 Methylpyridine

Reactions Involving the Difluoromethyl Group

The difluoromethyl group is an interesting functional moiety. It is generally considered a bioisostere of alcohol, thiol, or amine groups due to the acidic nature of its hydrogen atom, which can participate in hydrogen bonding. However, its reactivity is distinct from these groups.

Nucleophilic Substitution Reactions on the Difluoromethyl Group

Direct nucleophilic substitution on the carbon atom of the difluoromethyl group, which would involve the displacement of a fluoride (B91410) ion, is not a commonly observed or favorable reaction pathway. The C-F bond is exceptionally strong, and fluoride is a poor leaving group under typical Sₙ2 conditions. Instead, the primary reactivity of the CHF₂ group involves the acidic proton. Strong bases can deprotonate the group to form a difluoromethylide anion (Ar-CF₂⁻), which can then act as a nucleophile in subsequent reactions. However, this falls outside the scope of a direct substitution on the group itself.

Functional Group Interconversions of the Difluoromethyl Moiety

While stable, the difluoromethyl group can be converted into other functional groups under specific, often harsh, conditions. One of the most significant transformations is its hydrolysis to a carbonyl group. Analogous to the hydrolytic lability of α-difluoromethyl groups on other nitrogen heterocycles like pyrroles, the CHF₂ group on the pyridine (B92270) ring can be converted to an aldehyde or carboxylic acid. nih.gov

Strong oxidation can convert the difluoromethyl group directly to a carboxylic acid. This is analogous to the well-established oxidation of a methyl group at the same position. For instance, the oxidation of 2-methylpyridine (B31789) (α-picoline) to pyridine-2-carboxylic acid (picolinic acid) is a standard industrial and laboratory procedure, often employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.orgresearchgate.net It is therefore expected that 2-(difluoromethyl)-5-methylpyridine would undergo a similar transformation to yield 5-methylpyridine-2-carboxylic acid.

Table 1: Plausible Oxidative Interconversion of the Difluoromethyl Group

| Starting Material | Reagent | Product | Reference Analogy |

|---|

Defluorination and Fluorination Reactions

The difluoromethyl group is characterized by its high stability, and reactions involving the cleavage of its carbon-fluorine bonds (defluorination) or the addition of another fluorine atom (to form a trifluoromethyl group) are not readily achieved. These transformations typically require specialized and highly reactive reagents that are not standard in general organic synthesis. For this compound, such reactions are not commonly reported in the literature.

Reactions on the Pyridine Nitrogen Atom of this compound

The nitrogen atom of the pyridine ring retains its nucleophilic character, making it susceptible to reactions with various electrophiles.

N-Oxidation Reactions

The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid generated in situ. chemtube3d.comgoogle.com The resulting N-oxides are stable, dipolar compounds and are valuable intermediates in their own right, as the N-oxide group can activate the pyridine ring for further substitutions. researchgate.net The oxidation of various substituted pyridines, including 2-halopyridines, is well-documented and proceeds with high efficiency. rsc.orggoogle.com

Table 2: Representative Conditions for N-Oxidation of Pyridine Derivatives

| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | m-CPBA | Chloroform (B151607) (CHCl₃) | Room Temp. | Pyridine N-oxide | High | researchgate.net |

| 2-Chloropyridine | Peracetic Acid / H₂SO₄ | N/A | 70-80°C | 2-Chloropyridine-N-oxide | >90% | google.com |

| 3,4-Dimethylpyridine | p-MCPBA* | Chloroform (CHCl₃) | N/A | 3,4-Dimethylpyridine 1-oxide | High | researchgate.net |

*p-MCPBA: p-(Methoxycarbonyl)perbenzoic acid

Based on these established methods, this compound is expected to react smoothly with an oxidant like m-CPBA in a solvent such as chloroform to yield this compound N-oxide.

Quaternization Reactions

Quaternization of the pyridine nitrogen involves its reaction with an electrophile, typically an alkyl halide, to form a pyridinium (B92312) salt. This classic Sₙ2 reaction, known as the Menshutkin reaction, is a fundamental transformation for pyridine derivatives. mdpi.com The reaction is generally carried out by heating the pyridine with an alkylating agent, often in a polar aprotic solvent like acetonitrile (B52724) or neat. mdpi.comresearchgate.net The resulting pyridinium salts have altered electronic properties and can be used to enhance conjugation in polymers or to activate the ring for nucleophilic substitution. google.comrsc.org

Table 3: Representative Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyridine | Methyl Iodide | Neat | Room Temp. | N-Methylpyridinium iodide | google.com |

| Pyrazine | Ethyl Iodide | Acetonitrile | 80°C | N-Ethylpiazinium iodide | researchgate.net |

Therefore, this compound will react with various alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding N-alkyl-2-(difluoromethyl)-5-methylpyridinium halides.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to various metal centers. Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.netnih.gov The coordination ability of this compound is influenced by both steric and electronic factors.

The methyl group at the 5-position is not expected to pose a significant steric hindrance to the coordination of the nitrogen atom. However, the 2-(difluoromethyl) group, being in the ortho position, could sterically encumber the approach of a metal center, potentially influencing the geometry and stability of the resulting complex.

Electronically, the difluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This decrease in Lewis basicity would likely result in weaker coordination to metal centers compared to unsubstituted or alkyl-substituted pyridines. Nevertheless, the formation of coordination complexes with various metal ions is still anticipated. For instance, analogous 2,5-disubstituted pyridines have been shown to bind effectively to a range of transition metal fragments. nih.gov

Complexes of substituted pyridines, such as those with iridium, have been investigated for their applications in photoredox catalysis and as photosensitizers in dye-sensitized solar cells (DSSCs). ossila.com The coordination of this compound to such metals could lead to complexes with interesting photophysical properties, influenced by the electronic nature of the difluoromethyl group.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the difluoromethyl group at the 2-position further deactivates the ring towards electrophilic attack. Conversely, the methyl group at the 5-position is an activating group.

The directing effect of the substituents and the pyridine nitrogen will determine the position of electrophilic attack. The pyridine nitrogen directs electrophiles primarily to the 3- and 5-positions. The methyl group at C-5 would activate the ortho (C-4 and C-6) and para (C-2) positions. The difluoromethyl group at C-2 is a deactivating, meta-directing group.

Considering these combined effects, electrophilic substitution on this compound is expected to be challenging and would likely require harsh reaction conditions. The most probable site for substitution would be the C-3 or C-4 position, as these positions are least deactivated.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and is thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. quimicaorganica.org The presence of the strongly electron-withdrawing difluoromethyl group at the 2-position is expected to significantly activate the pyridine ring for nucleophilic attack.

The most likely positions for nucleophilic substitution are the carbon atoms bearing a good leaving group. In the absence of a pre-installed leaving group like a halogen, direct nucleophilic substitution of a hydrogen atom (SNArH) is also a possibility, though it typically requires an oxidizing agent.

Should a leaving group be present, for instance in a halogenated precursor such as 2-bromo-5-(difluoromethyl)pyridine (B580353) sigmaaldrich.com, nucleophilic substitution would be highly favored at the position of the halogen. The rate of substitution on fluoropyridines is often faster than on chloropyridines due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, would be expected to displace a leaving group at the 2- or 6-position.

Radical Reactions Involving this compound

The difluoromethyl group can participate in radical reactions. The difluoromethyl radical (•CF₂H) itself is considered a nucleophilic radical. nih.gov Methods for the direct C-H difluoromethylation of heterocycles, often proceeding through a radical mechanism, have been developed. rsc.org

Conversely, this compound can act as a substrate in radical reactions. For instance, in Minisci-type reactions, an electrophilic radical can attack the electron-deficient pyridine ring. The positions most susceptible to radical attack would be the electron-richer sites, or those that lead to a more stable radical intermediate. The presence of the methyl group at C-5 could influence the regioselectivity of such radical additions.

Metal-Mediated and Catalytic Reactions Utilizing this compound as a Substrate

This compound can serve as a substrate in various metal-mediated and catalytic reactions, particularly cross-coupling reactions. If the pyridine ring is halogenated, for example at the 2- or 6-position, it can undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.

The C-H bonds of the pyridine ring and the methyl group could also be subject to metal-catalyzed C-H activation and functionalization. rsc.org For example, palladium catalysts have been used for the C-H arylation of related pyridine derivatives. The directing effects of the nitrogen atom and the existing substituents would play a crucial role in determining the site of C-H activation.

Furthermore, the difluoromethyl group itself can be installed via metal-catalyzed processes. While this is a synthetic route to the title compound, the reverse reaction, or transformations of the difluoromethyl group under metal catalysis, are also conceivable, though likely challenging due to the strength of the C-F bonds. However, methods for the decarbonylative difluoromethylation using palladium catalysts have been developed, showcasing the reactivity of the C-CHF₂ bond in organometallic cycles. nih.gov

Applications of 2 Difluoromethyl 5 Methylpyridine in Advanced Chemical Sciences

Role as a Key Building Block and Intermediate in Organic Synthesis